molecular formula C12H24N2O2 B12938789 tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate

tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B12938789
M. Wt: 228.33 g/mol
InChI Key: GXWAYKXSPPNTQV-VIFPVBQESA-N
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Description

tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate typically involves the protection of the amino group and the carboxyl group using tert-butyl groups. One common method involves the reaction of 5-amino-3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance efficiency and scalability. These methods utilize microreactor systems that allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It has been studied for its potential role in the development of pharmaceuticals targeting neurological disorders .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives have shown promise in preclinical studies for the treatment of conditions such as Alzheimer’s disease and Parkinson’s disease .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-aminopiperidine-1-carboxylate
  • tert-Butyl 3,3-dimethylpiperidine-1-carboxylate
  • tert-Butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate

Uniqueness

tert-Butyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and amino groups on the piperidine ring. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (5S)-5-amino-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-9(13)6-12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m0/s1

InChI Key

GXWAYKXSPPNTQV-VIFPVBQESA-N

Isomeric SMILES

CC1(C[C@@H](CN(C1)C(=O)OC(C)(C)C)N)C

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)N)C

Origin of Product

United States

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